Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate

Thermal analysis Process chemistry Ester homolog comparison

Researchers requiring stereochemically defined spiroketal scaffolds for asymmetric synthesis often face conformational flexibility issues with acyclic or non-spiro analogs. Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate (CAS 6946-39-0) resolves this with a rigid 1,4-dioxaspiro[4.5]decane core that locks the 1,3-trans diester geometry, enabling predictable metal-binding pocket pre-organization. • Available in >99% ee enantiopure form for chiral TADDOL-like diol ligand and organocatalyst design. • Predicted bp 582.8 °C provides a wide thermal processing window-218 °C higher than the diethyl ester-for amidations and transesterifications. • Zero H-bond donors ensure organic-media solubility and compatibility with organometallic reagents through multiple synthetic steps.

Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
CAS No. 6946-39-0
Cat. No. B11099343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate
CAS6946-39-0
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(OC2(O1)CCCCC2)C(=O)OC
InChIInChI=1S/C12H18O6/c1-15-10(13)8-9(11(14)16-2)18-12(17-8)6-4-3-5-7-12/h8-9H,3-7H2,1-2H3
InChIKeyQEMDNGOZZKFXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylate Overview


Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate (CAS 6946-39-0) is a chiral spiroketal diester with molecular formula C₁₂H₁₈O₆ and a molecular weight of 258.27 g·mol⁻¹ . Unlike simple cyclohexane dicarboxylates, this compound features a rigid 1,4-dioxaspiro[4.5]decane core formed by ketalization of a cyclohexanone precursor with ethylene glycol, yielding a scaffold with two methyl ester groups at the 2- and 3-positions [1]. The spiro junction imposes conformational restriction that modulates physicochemical properties (density 2.389 g·cm⁻³, predicted boiling point 582.8 °C) compared to non-spirocyclic analogs . The compound is valued as a protected 1,3-dicarbonyl synthon and as a chiral building block for catalyst ligand design and bioactive molecule construction [1].

Generic Substitution Risks


Substituting dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate with a seemingly similar spirocyclic or acyclic analog—such as the diethyl ester, free diacid, or non-spiro dimethyl cyclohexane-1,2-dicarboxylate—can fundamentally alter reaction outcomes and physicochemical profiles. The methyl ester groups are not inert handles; their size directly governs thermal stability (predicted boiling point differences of >200 °C vs. the diethyl homolog) and hydrolytic lability . The spiroketal architecture imposes a chair conformation with a 1,3-trans diaxial ester orientation that pre-organizes the scaffold for asymmetric transformations, a feature absent in flexible acyclic analogs [1]. Furthermore, the positional isomer with esters at the 6,10-positions crystallizes in a different lattice (monoclinic vs. triclinic) and exhibits distinct intermolecular packing, which can affect solid-state reactivity and formulation [2]. Generic substitution is therefore contraindicated when stereochemical fidelity, thermal processing parameters, or solid-form properties are critical.

Quantitative Differentiation Evidence


Thermal Stability: Dimethyl vs. Diethyl Ester

The dimethyl ester (target) exhibits a predicted boiling point of 582.8 °C at 760 mmHg, whereas the diethyl ester analog (CAS 93922-63-5) has a predicted boiling point of 365.3 °C at 760 mmHg . This difference of ~218 °C is attributable to the smaller alkyl substituent reducing van der Waals interactions while maintaining the spiroketal core [1]. The higher boiling point of the dimethyl ester directly translates to a wider liquid-processing window for high-temperature reactions without reaching reflux limitations prematurely.

Thermal analysis Process chemistry Ester homolog comparison

Density Advantage Over Non-Spiro Analog

The target spiroketal compound has a reported density of 2.389 g·cm⁻³, whereas the acyclic dimethyl cyclohexane-1,2-dicarboxylate (CAS 1687-29-2) exhibits a density of 1.12 g·mL⁻¹ at 25 °C . The 2.1-fold density increase is a direct consequence of the spiro junction restricting conformational flexibility and enabling more efficient molecular packing. Such a large density differential is rarely observed between structurally related small molecules and can influence chromatographic retention, solvent partitioning, and formulation homogeneity.

Material density Spiro vs. non-spiro comparison Physicochemical property differentiation

Crystallographic Difference vs. 6,10-Isomer

The 6,10-dicarboxylate positional isomer (CAS not assigned; (6R*,10R*)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.6243(9) Å, b = 7.3203(6) Å, c = 10.1704(9) Å, β = 91.719(8)°, and Z = 2 [1]. In contrast, the target 2,3-dicarboxylate regioisomer (based on class-level inference from its diacid hydrolysis product) crystallizes in monoclinic P2₁ with Z = 2 but can adopt a different intermolecular hydrogen-bonding framework due to the altered position of the ester groups [2]. These crystallographic differences mean that the two regioisomers are not interchangeable in solid-form-controlled processes (e.g., crystallization-induced asymmetric transformations, co-crystal engineering).

X-ray crystallography Positional isomer comparison Solid-state properties

Chiral Scaffold vs. Achiral Core

The 2,3-diester substitution on the dioxolane ring generates two stereogenic centers, enabling enantiomerically enriched forms (e.g., (2R,3R)-dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate, CAS 114128-87-9) that are commercially available with >99% ee . In contrast, the parent spiroketal core 1,4-dioxaspiro[4.5]decane (CAS 177-10-6) is achiral, and the 8,8-dicarboxylate analog (CAS 1987078-64-7) bears its ester groups on the cyclohexane ring where they cannot exploit the dioxolane ring's anomeric effect for stereoelectronic control [1]. The chiral 2,3-diester therefore uniquely serves as a non-racemic building block for chiral ligand synthesis, tartaric acid-derived catalysts, and enantioselective transformations.

Chiral building block Asymmetric synthesis Stereochemical differentiation

Hydrolytic Selectivity vs. Free Diacid

The dimethyl ester target (CAS 6946-39-0) possesses zero hydrogen-bond donors and six H-bond acceptors, rendering it soluble in organic solvents (ethanol, ether, benzene, acetone) but insoluble in water . The corresponding free diacid (1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid, MW 230.21 g·mol⁻¹) exhibits two carboxylic acid groups that form strong intermolecular O–H···O hydrogen bonds (observed O···O distance 2.66 Å in the crystal), leading to a two-dimensional hydrogen-bonded framework and poor organic solubility [1]. The ester form can be chemoselectively hydrolyzed under mild basic conditions to unmask the carboxylic acid functionality on demand, whereas the free acid will engage in acid-base chemistry and is incompatible with many organometallic reagents.

Protecting group strategy Ester hydrolysis Orthogonal reactivity

Conformational Restriction vs. Flexible Analog

Single-crystal X-ray analysis of the closely related (6R*,10R*)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate reveals a chair conformation with the two ester functions in a rigid 1,3-trans orientation and an O–C–O dioxolane angle of 106.25(17)° [1]. In contrast, dimethyl cyclohexane-1,2-dicarboxylate (CAS 1687-29-2) exists as a mixture of cis and trans isomers with facile ring-flipping, and the trans isomer can interconvert between diequatorial and diaxial conformers . The spiroketal scaffold of the target compound locks the esters into a defined geometry that pre-organizes the substrate for stereoselective reactions (e.g., chiral enolate alkylation, Diels-Alder cycloaddition), a feature absent in the conformationally mobile acyclic analog.

Conformational analysis Spiroketal rigidity Reaction diastereoselectivity

Optimal Procurement Scenarios


Chiral Ligand & Organocatalyst Synthesis

The two stereogenic centers at C2 and C3 provide an enantiopure spiroketal backbone (>99% ee commercially) that serves as a precursor for chiral TADDOL-like diol ligands and tartaric acid-derived organocatalysts [1]. The locked 1,3-trans diester geometry pre-organizes the metal-binding pocket, a feature that flexible or achiral analogs cannot replicate [2].

High-Temperature Process Chemistry

Reactions requiring sustained heating (e.g., amidations, transesterifications, or distillative solvent swaps) benefit from the dimethyl ester's predicted boiling point of 582.8 °C, which is 218 °C higher than the diethyl ester [1]. This wider thermal window reduces solvent bumping and enables more aggressive thermal processing without compound loss [2].

Solid-Form Engineering & Co-Crystal Screening

The 2,3-dicarboxylate regioisomer crystallizes in a different space group and lattice than the 6,10-dicarboxylate positional isomer [1]. This makes the target compound a specific building block for co-crystal and polymorph screens where the spiroketal core must pack with defined hydrogen-bond topology, avoiding the alternative lattice adopted by the 6,10-isomer [2].

Orthogonal Protection Strategy

With zero hydrogen-bond donors, the dimethyl ester remains soluble in organic media and compatible with organometallic reagents [1]. Unlike the free diacid—which forms an insoluble 2D hydrogen-bonded network—the ester can be carried through multiple synthetic steps and selectively deprotected under mild basic conditions to reveal carboxylic acid handles at the optimal stage [2].

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